molecular formula C11H22O3 B11968649 3-(Octyloxy)propanoic acid CAS No. 6064-80-8

3-(Octyloxy)propanoic acid

Cat. No.: B11968649
CAS No.: 6064-80-8
M. Wt: 202.29 g/mol
InChI Key: HEGJNIDWGDSHDA-UHFFFAOYSA-N
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Description

3-(Octyloxy)propanoic acid is an organic compound with the molecular formula C11H22O3 It is a derivative of propanoic acid, where an octyloxy group is attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)propanoic acid typically involves the reaction of 1-octanol with acrylonitrile, followed by hydrolysis. The reaction conditions include:

    Step 1: Reaction of 1-octanol with acrylonitrile in the presence of a base such as sodium hydroxide.

    Step 2: Hydrolysis of the resulting nitrile to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Octyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of higher carboxylic acids.

    Reduction: Formation of 3-(Octyloxy)propanol.

    Substitution: Formation of various substituted propanoic acids.

Scientific Research Applications

3-(Octyloxy)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 3-(Hexyloxy)propanoic acid
  • 3-(Decyloxy)propanoic acid
  • 3-(Dodecyloxy)propanoic acid

Comparison: 3-(Octyloxy)propanoic acid is unique due to its specific octyloxy group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, longer alkyl chains may enhance hydrophobic interactions, affecting the compound’s behavior in biological systems and industrial applications.

Properties

CAS No.

6064-80-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-octoxypropanoic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

HEGJNIDWGDSHDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCC(=O)O

Origin of Product

United States

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